D-SERINE BENZYL ESTER PTSA D-SERINE BENZYL ESTER PTSA
Brand Name: Vulcanchem
CAS No.: 133099-80-6
VCID: VC0136813
InChI: InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1
SMILES: CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Molecular Formula: C17H21NO6S
Molecular Weight: 367.4 g/mol

D-SERINE BENZYL ESTER PTSA

CAS No.: 133099-80-6

Cat. No.: VC0136813

Molecular Formula: C17H21NO6S

Molecular Weight: 367.4 g/mol

* For research use only. Not for human or veterinary use.

D-SERINE BENZYL ESTER PTSA - 133099-80-6

Specification

CAS No. 133099-80-6
Molecular Formula C17H21NO6S
Molecular Weight 367.4 g/mol
IUPAC Name benzyl (2R)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid
Standard InChI InChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1
Standard InChI Key AKSVYZARYSSXSL-SBSPUUFOSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@@H](CO)N
SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CO)N

Introduction

Chemical Structure and Properties

D-SERINE BENZYL ESTER PTSA possesses the molecular formula C17H21NO6S with a molecular weight of 367.41674 g/mol . The compound consists of three primary components: D-serine (a chiral amino acid with R-configuration), a benzyl ester group (protecting the carboxyl function), and p-toluenesulfonic acid (serving as a counterion that enhances solubility and stability in various solvents).

Physical and Chemical Properties

The physical and chemical properties of D-SERINE BENZYL ESTER PTSA are summarized in the following table:

PropertyValue
CAS Number133099-80-6
Molecular FormulaC17H21NO6S
Molecular Weight367.41674 g/mol
IUPAC NameBenzyl (2R)-2-amino-3-hydroxypropanoate;4-methylbenzenesulfonic acid
Standard InChIInChI=1S/C10H13NO3.C7H8O3S/c11-9(6-12)10(13)14-7-8-4-2-1-3-5-8;1-6-2-4-7(5-3-6)11(8,9)10/h1-5,9,12H,6-7,11H2;2-5H,1H3,(H,8,9,10)/t9-;/m1./s1
Standard InChIKeyAKSVYZARYSSXSL-SBSPUUFOSA-N
Isomeric SMILESCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C@@HN

Synthesis Methods

The synthesis of D-SERINE BENZYL ESTER PTSA typically involves the esterification of D-serine with benzyl alcohol in the presence of p-toluenesulfonic acid as a catalyst. This reaction is generally conducted under mild conditions to prevent product decomposition.

Laboratory Synthesis Procedure

The standard laboratory synthesis of D-SERINE BENZYL ESTER PTSA follows these key steps:

  • Dissolution of D-serine in an appropriate solvent (commonly methanol or ethanol)

  • Addition of benzyl alcohol to the solution

  • Introduction of p-toluenesulfonic acid as a catalyst

  • Stirring of the reaction mixture at room temperature until esterification completion

  • Isolation of the product via filtration and purification through recrystallization

Industrial Production Considerations

For industrial-scale production, continuous flow reactors are often employed to enhance efficiency and yield. Automated systems allow precise control of reaction conditions, ensuring consistent product quality. The industrial approach provides advantages in scaling up the synthesis while maintaining product purity standards.

Chemical Reactions

D-SERINE BENZYL ESTER PTSA participates in various chemical reactions owing to its functional groups and structure. Understanding these reactions is crucial for its application in organic synthesis and research.

Protective Group Chemistry

The benzyl ester in D-SERINE BENZYL ESTER PTSA serves as a protecting group for the carboxyl function of D-serine. This protection allows selective reactions at other functional groups while preserving the carboxyl moiety. The benzyl group can be selectively removed under specific conditions, such as catalytic hydrogenation, without affecting other parts of the molecule.

Esterification and Transesterification

Similar to other amino acid esters, D-SERINE BENZYL ESTER PTSA can undergo transesterification reactions. Research on related compounds has demonstrated that p-toluenesulfonic acid serves as an effective catalyst for such reactions. For instance, studies on poly(γ-methyl-L-glutamate) show that transesterification with various n-alkyl alcohols (C5 to C18) can be achieved using p-toluenesulfonic acid as a catalyst in dichloroethane at 60°C .

Nucleophilic Substitution Reactions

The benzyl group in D-SERINE BENZYL ESTER PTSA can be substituted with other functional groups through nucleophilic substitution reactions. Nucleophiles such as amines or thiols can replace the benzyl group under appropriate conditions, allowing for further modification of the molecule.

Applications in Research

D-SERINE BENZYL ESTER PTSA finds applications across multiple scientific disciplines due to its unique properties and structure.

Applications in Organic Synthesis

In organic synthesis, D-SERINE BENZYL ESTER PTSA serves as a valuable building block for more complex molecules, including pharmaceuticals and agrochemicals. The benzyl ester acts as a protecting group for the carboxyl function, which can be selectively removed under specific conditions. This property is particularly useful in multi-step syntheses where control of functional group reactivity is crucial.

The PTSA component functions as a salt form, which enhances the solubility and stability of the compound in certain solvents. This improved solubility facilitates its use in various synthetic reactions and methodologies.

Applications in Peptide Synthesis

D-SERINE BENZYL ESTER PTSA plays an important role in peptide synthesis. The presence of the benzyl ester protecting group allows for controlled peptide bond formation while preventing unwanted side reactions at the carboxyl terminus. This control is essential for the synthesis of complex peptides and peptide mimetics with specific structures and activities.

Applications in Neurological Research

D-serine, the core component of D-SERINE BENZYL ESTER PTSA, is known to modulate N-methyl-D-aspartate (NMDA) receptors, which are involved in cognitive functions. Research suggests that D-serine acts as a co-agonist at the glycine site of the NMDA receptor, enhancing its activity. This modulation is crucial for synaptic plasticity, learning, and memory processes.

The ester derivative provides researchers with a tool to study the role of D-serine in neurotransmission and synaptic plasticity, helping to understand the mechanisms of neurodegenerative diseases and identify potential therapeutic targets.

Comparison with Similar Compounds

D-SERINE BENZYL ESTER PTSA shares structural similarities with other amino acid derivatives but possesses unique characteristics that distinguish it from related compounds.

Comparison Table

CompoundStructureApplicationsDistinguishing Features
D-SERINE BENZYL ESTER PTSAD-serine with benzyl ester and PTSAOrganic synthesis, peptide chemistry, neuroscience researchHigher affinity for NMDA receptors, specific R-stereochemistry
L-SERINE BENZYL ESTER PTSAL-serine with benzyl ester and PTSASimilar research applicationsS-stereochemistry, different receptor interactions
GLYCINE BENZYL ESTER PTSAGlycine with benzyl ester and PTSAStudies related to amino acid metabolismLacks hydroxyl group, simplest amino acid structure
ALANINE BENZYL ESTER PTSAAlanine with benzyl ester and PTSAAmino acid metabolism studiesContains methyl group instead of hydroxyl group

The uniqueness of D-SERINE BENZYL ESTER PTSA lies in its specific D-configuration, which contributes to its distinctive biological activity. While the L-isomer follows the common pattern of naturally occurring amino acids, the D-isomer has particular relevance in neuroscience due to its presence in the brain and its role in NMDA receptor modulation.

Structure-Activity Relationship

Research on related compounds demonstrates the importance of stereochemistry in determining biological activity. For instance, studies on gonadotropin-releasing hormone (GnRH) antagonists have shown that D-amino acid derivatives often possess different potency compared to their L-counterparts. As seen in the case of certain GnRH antagonists, the D-isomer can exhibit significantly different IC50 values compared to its diastereomer .

This principle likely extends to D-SERINE BENZYL ESTER PTSA, where the D-configuration of serine contributes to its specific interactions with biological targets. The ester functionality further modifies these interactions by altering the compound's physicochemical properties, including solubility, stability, and membrane permeability .

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